Lilopristone

Vue d'ensemble

Description

Lilopristone (ZK 98734) is a selective progesterone receptor modulator (SPRM) developed as a progesterone receptor antagonist. It belongs to the steroidal antiprogestin class and shares structural similarities with mifepristone (RU-486), a well-known abortifacient and antiprogestin . This compound inhibits progesterone receptor (PR) binding, thereby blocking progesterone-mediated physiological processes such as endometrial proliferation and pregnancy maintenance . It has been studied for applications in pregnancy termination, endometriosis, and uterine fibroids, though it remains investigational compared to approved SPRMs like mifepristone and ulipristal acetate .

Méthodes De Préparation

La lilopristone est synthétisée par une série de réactions chimiques impliquant des précurseurs stéroïdiens. La voie de synthèse implique généralement la modification du noyau stéroïde pour introduire les groupes fonctionnels nécessaires. Les conditions de réaction comprennent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations souhaitées . Les méthodes de production industrielle de la this compound ne sont pas largement documentées, mais elles impliquent probablement l'adaptation des procédures de synthèse en laboratoire pour produire le composé en quantités plus importantes.

Analyse Des Réactions Chimiques

La lilopristone subit différents types de réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des agents alkylants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de substitution comme les halogénoalcanes . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence dans des études impliquant des antiprogestatifs stéroïdiens et des antiglucocorticoïdes.

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs de la progestérone et des glucocorticoïdes, bloquant ainsi l'action de ces hormones au niveau cellulaire . Cette activité antagoniste conduit à l'inhibition des processus dépendants de la progestérone, tels que le maintien de la grossesse et la régulation du cycle menstruel . Les cibles et les voies moléculaires impliquées comprennent le récepteur de la progestérone et le récepteur des glucocorticoïdes, qui jouent tous deux un rôle crucial dans les processus reproducteurs et métaboliques .

Applications De Recherche Scientifique

Pregnancy Termination

Lilopristone has been extensively studied for its efficacy in inducing abortion. Research indicates that it can effectively terminate early and mid-pregnancy by causing decidual collapse and expulsion of fetuses. In studies involving bonnet monkeys, administration during the mid-luteal phase resulted in menstruation within 2-4 days and provided 100% protection against pregnancy when given around the time of implantation .

Case Study Data:

- Study Population: Bonnet monkeys

- Dosage: 25 mg/day subcutaneously

- Results: Induced menstruation and abortion in a significant percentage of treated animals.

| Treatment Timing | Result | Percentage Efficacy |

|---|---|---|

| Mid-luteal phase (Days 20-22) | Induced menstruation | 100% |

| Days 30-32 of cycle | Induced abortion | 80% |

Menstruation Induction

This compound's ability to induce menstruation has been documented in several studies. It has been shown to effectively shorten the ovarian cycle length by causing a premature drop in plasma progesterone levels . This property makes it a potential candidate for managing menstrual disorders.

Clinical Findings:

- Induction Timeframe: 2-4 days post-treatment initiation.

- Mechanism: Inhibition of progesterone action leads to shedding of the endometrial lining.

Fertility Regulation

Research indicates that this compound may have applications in fertility regulation. Its luteolytic effects can be harnessed for contraceptive purposes, particularly in emergency contraception scenarios where immediate action is required to prevent implantation .

Potential Applications:

- Emergency contraception

- Monthly contraceptive regimens

Other Potential Therapeutic Uses

Beyond reproductive health, this compound has been explored for other medical conditions due to its hormonal activity:

Ectopic Pregnancy Management

Studies suggest that this compound may suppress ectopic stromal cell proliferation, indicating potential use in managing ectopic pregnancies .

Research Insights:

- Methodology: In vitro studies showed significant suppression of ectopic cell proliferation.

- Implications: Could provide a non-surgical option for treatment.

Endocrine Disorders

Due to its antiprogestogenic properties, this compound may also have implications in treating conditions related to hormonal imbalances, although more research is needed .

Mécanisme D'action

Lilopristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones at the cellular level . This antagonistic activity leads to the inhibition of progesterone-dependent processes, such as the maintenance of pregnancy and the regulation of the menstrual cycle . The molecular targets and pathways involved include the progesterone receptor and the glucocorticoid receptor, both of which play crucial roles in reproductive and metabolic processes .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Lilopristone is compared below with structurally and functionally related antiprogestins: mifepristone , ulipristal acetate , onapristone , aglepristone , and telapristone .

Table 1: Structural and Pharmacological Properties

Pharmacological Activity and Efficacy

Antiprogestogenic Activity

- This compound vs. Mifepristone : Both inhibit PR binding, but this compound exhibits stronger suppression of NF-κB expression in ectopic stromal cells, suggesting enhanced anti-proliferative effects in endometriosis . However, mifepristone has broader clinical validation, including FDA approval for medical abortion .

- This compound vs. Onapristone : this compound demonstrates greater suppression of progesterone-mediated endocrine functions (e.g., hCG, estradiol) in decidual cells compared to onapristone .

Genotoxicity Profile

- In contrast, onapristone was negative in regulatory genotoxicity tests, while mifepristone lacks conclusive genotoxicity data .

Metabolic and Pharmacokinetic Differences

- CYP3A4 Inactivation : this compound, like mifepristone and onapristone, inactivates CYP3A4 via heme complexation during metabolism, increasing risks of drug-drug interactions .

- Demethylation : this compound undergoes CYP3A4-mediated N-demethylation, similar to onapristone, but with slower kinetics than mifepristone .

Clinical and Preclinical Findings

- Pregnancy Termination: In non-human primates, this compound induced abortion at lower doses (0.5–1.0 mg/kg) compared to mifepristone (2.5–5.0 mg/kg) .

- Uterine Fibroids : this compound reduced fibroid size in preclinical models but lacks human trial data, unlike ulipristal acetate, which showed 50–60% fibroid volume reduction in clinical studies .

Activité Biologique

Lilopristone, also known as ZK 98.734, is a synthetic progesterone antagonist that has garnered attention for its biological activities, particularly in reproductive health. This compound operates primarily by inhibiting the action of progesterone, a hormone crucial for maintaining pregnancy. Its potential applications include inducing menstruation, preventing implantation, and terminating early pregnancies.

This compound functions by binding to progesterone receptors in target tissues, effectively blocking the physiological effects of progesterone. This antagonistic action leads to several biological consequences:

- Induction of Menstruation : In studies involving bonnet monkeys, administration of this compound during the mid-luteal phase resulted in menstruation within 2-4 days due to a rapid decline in progesterone levels .

- Inhibition of Implantation : When administered around the time of implantation, this compound demonstrated a 100% efficacy rate in preventing pregnancy .

- Termination of Pregnancy : In pregnant animals, treatment with this compound led to abortion, with significant decreases in serum progesterone observed shortly after treatment initiation .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several studies have explored the effects of this compound in different animal models. Notably, research conducted on common marmosets showed that:

- Administration on day 8 post-mating resulted in a significant drop in plasma progesterone and subsequent decidual collapse.

- Treatment on day 40 led to vaginal bleeding and fetal expulsion within a mean interval of 39 hours .

Clinical Implications

This compound's biological activities suggest potential clinical applications beyond reproductive health. Its role as an antiprogestogen places it among other significant compounds like mifepristone, which is widely used for medical abortions. However, this compound's unique profile may offer advantages in specific therapeutic contexts:

- Emergency Contraception : Its efficacy as an anti-implantation agent positions this compound as a candidate for emergency contraceptive applications.

- Hormonal Regulation : The compound's ability to modulate hormonal levels could be explored for treating conditions linked to hormonal imbalances.

Comparative Analysis with Other Antiprogestogens

This compound is one among few antiprogestogens that have been evaluated clinically. Comparatively, mifepristone has been more extensively studied and utilized in various countries for abortion and other gynecological applications.

| Compound | Primary Use | Clinical Status |

|---|---|---|

| This compound | Inducing menstruation/abortion | Limited clinical use |

| Mifepristone | Medical abortion | Widely used globally |

Q & A

Basic Research Questions

Q. What are the established safety protocols for handling Lilopristone in laboratory settings?

- Methodological Answer : Researchers must adhere to safety guidelines outlined in Material Safety Data Sheets (MSDS), including wearing nitrile gloves, eye protection, and lab coats to prevent skin/eye contact. Work should be conducted in a well-ventilated fume hood, and spills must be managed using absorbent materials followed by thorough decontamination . Storage conditions require a cool, dry environment in sealed containers to avoid degradation or accidental exposure.

Q. What is the known mechanism of action of this compound as an antiprogestin, and how does it compare to other compounds in its class?

- Methodological Answer : this compound acts as a selective progesterone receptor modulator (SPRM), inhibiting progesterone-dependent pathways. Comparative studies with telapristone and aglepristone should utilize in vitro receptor-binding assays (e.g., competitive radioligand binding) and in vivo models (e.g., uterine fibroid xenografts) to assess relative binding affinity, selectivity, and downstream gene expression changes .

Q. How should researchers design initial in vitro experiments to assess this compound’s efficacy in hormonal regulation?

- Methodological Answer : Begin with dose-response studies using progesterone-responsive cell lines (e.g., T47D breast cancer cells). Measure proliferation markers (e.g., Ki67) via immunohistochemistry and quantify transcriptional activity via qPCR for progesterone-responsive genes (e.g., GREB1). Include positive controls (e.g., mifepristone) and validate results across biological replicates to ensure robustness .

Advanced Research Questions

Q. How can conflicting data from different studies on this compound’s therapeutic efficacy be systematically analyzed and resolved?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage, administration routes, or model systems). Use sensitivity analysis to assess the impact of outlier datasets. Reconcile discrepancies through standardized in vivo protocols (e.g., harmonized tumor implantation methods in murine models) and cross-laboratory validation .

Q. What methodologies are recommended for optimizing the binding affinity and selectivity of this compound in comparative studies with newer antiprogestins?

- Methodological Answer : Employ computational docking simulations (e.g., molecular dynamics) to predict ligand-receptor interactions. Validate findings with surface plasmon resonance (SPR) assays for kinetic analysis (e.g., Kd, kon, koff). Compare structural analogs using X-ray crystallography to identify critical binding residues and guide synthetic modifications .

Q. What are the best practices for ensuring reproducibility in long-term in vivo studies involving this compound?

- Methodological Answer : Standardize animal husbandry conditions (e.g., diet, light cycles) and randomization protocols to minimize variability. Use blinded assessments for tumor measurements and histological scoring. Pre-register study designs (e.g., on Open Science Framework) and share raw data/open-access protocols to facilitate replication .

Q. How can researchers address the environmental and health risks of this compound during accidental release scenarios?

- Methodological Answer : Follow EPA guidelines for chemical spills: isolate the area, use absorbent pads for solids, and neutralize liquid residues with inert materials (e.g., vermiculite). Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to evaluate environmental impact and establish safe disposal protocols .

Q. Methodological Frameworks

- For Basic Questions : Utilize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .

- For Advanced Questions : Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to structure comparative studies and ensure clinical relevance .

Propriétés

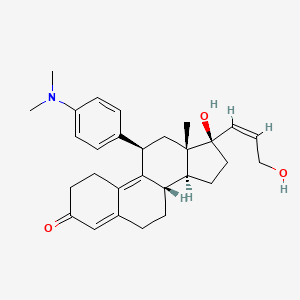

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWGILQXUPXEW-FUSOFXSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801034575 | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97747-88-1 | |

| Record name | Lilopristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lilopristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lilopristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LILOPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.